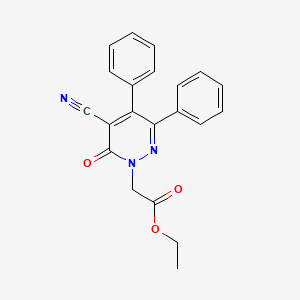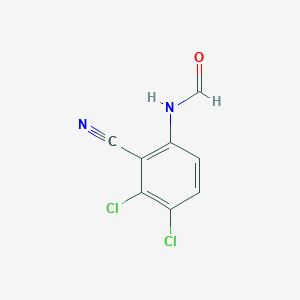
1-(3-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone is a complex organic compound that features a pyridine ring substituted with a silyl ether and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone typically involves the protection of hydroxyl groups using silylating agents such as tert-butyldimethylsilyl chloride. The reaction conditions often require the presence of a base like imidazole or pyridine to facilitate the silylation process. The protected intermediate is then subjected to further reactions to introduce the ethanone group, often through acylation reactions using reagents like acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and solubility, while the ethanone group can participate in various chemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
Acetophenone: Similar in structure but lacks the silyl ether group.
Benzene, 1-(1,1-dimethylethyl)-3-methyl-: Contains a tert-butyl group but differs in the core structure.
Cyclohexane, (1,1-dimethylethyl)-: Features a cyclohexane ring instead of a pyridine ring.
Uniqueness
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone is unique due to the presence of the silyl ether group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H23NO2Si |
|---|---|
分子量 |
265.42 g/mol |
IUPAC名 |
1-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H23NO2Si/c1-11(16)13-12(8-7-9-15-13)10-17-18(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
InChIキー |
GCBMZXMAXAVNSF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC=N1)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)



![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)


![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
